4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride
Description
4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride, systematically named (2-butyl-3-benzofuranyl)[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone hydrochloride, is the active pharmaceutical ingredient (API) of the antiarrhythmic drug amiodarone hydrochloride (CAS No. 19774-82-4) . Its structure features a benzofuran ring linked to a diiodinated benzophenone core, with a diethylamino ethoxy side chain. This compound’s high iodine content contributes to its lipophilicity, enabling extensive tissue distribution and a prolonged half-life (~58 days) . It is clinically used to treat ventricular and supraventricular arrhythmias due to its class III (potassium channel-blocking) and class I–IV (multi-channel inhibitory) effects .
Properties
IUPAC Name |
[4-[2-(diethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-3-20(4-2)14-15-22-18-12-10-17(11-13-18)19(21)16-8-6-5-7-9-16;/h5-13H,3-4,14-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFQHRWDBWLOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52047-56-0 | |
| Record name | NSC61722 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride typically involves the reaction of benzophenone with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Step 1: Benzophenone is reacted with diethylaminoethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Step 2: The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and advanced purification techniques to ensure the compound is produced efficiently and cost-effectively. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where the diethylamino group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
Antitumor Properties
One of the most significant applications of 4-[2-(diethylamino)ethoxy]benzophenone hydrochloride is its role in cancer therapeutics. Research has demonstrated that this compound exhibits antiestrogenic effects, making it a candidate for the treatment of estrogen receptor-positive breast cancer. In studies involving the MCF-7 cell line (a model for human breast cancer), the compound showed promising results in inhibiting tumor growth .
- Case Study Findings:
- In vivo studies on DMBA-induced rat mammary adenocarcinoma revealed that doses ranging from 1.0 to 30 mg/kg effectively halted tumor growth, with significant inhibition observed at higher doses .
- The compound's ability to inhibit estradiol-induced uterine weight increase was noted, indicating its potential as an antiestrogenic agent .
Comparative Efficacy
To provide a clearer understanding of the compound's efficacy relative to other treatments, a comparison table is presented below:
| Compound | Mechanism of Action | Efficacy (mg/kg) | Target Disease |
|---|---|---|---|
| This compound | Estrogen receptor antagonist | 1.0 - 30 | Hormone-dependent breast cancer |
| Tamoxifen | Estrogen receptor antagonist | 10 - 200 | Hormone-dependent breast cancer |
| Estramustine phosphate | Estrogen receptor antagonist | Varies | Prostate cancer |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound indicate a favorable absorption profile when administered orally. Toxicity studies have shown an LD50 ranging from 1000 to 3200 mg/kg in mice, suggesting a relatively safe profile at therapeutic doses . Clinical dosage for human administration typically ranges between 10 to 200 mg per day .
Mechanism of Action
The mechanism of action of 4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Key Insights:
- Diethylamino Ethoxy Group: Shared across analogues, this moiety enhances membrane permeability and receptor binding .
- Iodine Substitution : Critical for amiodarone’s antiarrhythmic activity; deiodinated variants (e.g., Impurity C) exhibit reduced efficacy .
- Core Structure: Modifications (e.g., pyridopyrimidinone in PD 166285) redirect biological activity toward non-cardiac targets .
Pharmacological and Clinical Differences
- Amiodarone HCl : Broad-spectrum antiarrhythmic with β-blocking and calcium channel inhibition. High iodine content correlates with thyroid dysfunction risks .
- Desethylamiodarone HCl : Active metabolite contributing to amiodarone’s prolonged action; less potent but accumulates in tissues .
- PD 166285: No antiarrhythmic activity; inhibits EGFR/HER2 tyrosine kinases, demonstrating structural versatility of diethylamino ethoxy motifs .
- 2-[4-[2-(Diethylamino)ethoxy]phenyl]-1,2-diphenylethanone HCl: Binds estrogen receptors, highlighting the group’s adaptability in modulating hormone pathways .
Chemical and Physical Property Analysis
| Property | Amiodarone HCl | Desethylamiodarone HCl | Deiodo Amiodarone |
|---|---|---|---|
| Molecular Weight | 681.78 g/mol | 653.67 g/mol | 525.34 g/mol |
| LogP (Lipophilicity) | 7.2 (high) | 6.8 | 4.1 (moderate) |
| Solubility | Insoluble in water | Improved water solubility | Highly water-soluble |
| Key Substituents | 3,5-diiodo, diethylamino ethoxy | Ethylamino ethoxy, diiodo | Diethylamino ethoxy, no iodine |
- Iodine Impact : The 3,5-diiodo groups in amiodarone increase molecular weight and lipophilicity, enhancing tissue penetration but reducing aqueous solubility .
- Side Chain Modifications: Replacing diethylamino with ethylamino (Desethylamiodarone) reduces logP by 0.4 units, affecting distribution .
Regulatory and Manufacturing Considerations
Biological Activity
4-[2-(Diethylamino)ethoxy]benzophenone hydrochloride, with the molecular formula C19H23NO2·HCl, is a derivative of benzophenone known for its diverse applications in chemistry and biology. This compound has garnered attention due to its potential biological activities, including its role in drug development and enzyme interactions.
- Molecular Weight : 325.86 g/mol
- CAS Number : 52047-56-0
- Chemical Structure : The compound features a benzophenone core with a diethylaminoethoxy substituent, contributing to its unique solubility and reactivity properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a ligand, modulating the activity of proteins and enzymes involved in critical cellular processes, such as:
- Signal Transduction : Influencing pathways that regulate cellular responses.
- Gene Expression : Affecting transcription factors and their interactions with DNA.
- Metabolic Pathways : Modulating enzymatic activities that are crucial for metabolic functions.
Biological Applications
Research indicates that this compound has significant implications in several fields:
1. Pharmaceutical Research
This compound is explored as a precursor in drug synthesis. Its structural characteristics allow it to serve as an intermediate in the development of various pharmaceutical agents.
2. Enzyme Interactions
Studies have demonstrated that this compound can influence enzyme activity, particularly in mitochondrial respiration. For instance, related compounds have shown stimulation of respiration rates in rat liver mitochondria, indicating potential applications in metabolic studies .
Case Studies and Research Findings
Several studies have investigated the biological activities associated with benzophenone derivatives:
- Study on Mitochondrial Respiration : A study involving related quaternary ammonium compounds showed enhanced mitochondrial respiration rates, suggesting that similar derivatives might exhibit beneficial effects on cellular energy metabolism .
- Anticancer Properties : Research into structurally similar compounds has indicated that they can function as anti-tumor agents by modulating estrogenic activity, which is crucial for developing cancer therapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-[2-(Diethylamino)ethoxy]benzophenone | Structure | Potential enzyme modulator |
| 4-[2-(Dimethylamino)ethoxy]benzophenone | Structure | Similar enzyme interactions |
| 4-[2-(Diethylamino)ethoxy]acetophenone | Structure | Investigated for antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
